

(R)-2-m-Tolyl-propionic acid structure elucidation

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Compound of Interest

Compound Name: (R)-2-m-Tolyl-propionic acid

CAS No.: 213406-28-1

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An In-depth Technical Guide to the Structural Elucidation of **(R)-2-m-Tolyl-propionic Acid**

Introduction: Beyond the Formula

(R)-2-m-Tolyl-propionic acid, with the chemical formula $C_{10}H_{12}O_2$, belongs to the class of 2-arylpropionic acids. This structural motif is at the heart of numerous non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen.[1][2] In this context, the stereochemistry at the chiral center—the carbon atom bearing the carboxyl group and the tolyl moiety—is not a trivial detail. It is the primary determinant of pharmacological activity. The (S)-enantiomer of many profens is responsible for the therapeutic effect, while the (R)-enantiomer is often less active or can undergo metabolic chiral inversion in the body.[3]

Therefore, for researchers, scientists, and drug development professionals, a rigorous and unambiguous confirmation of both the molecular structure (constitutional isomer) and the absolute stereochemistry is paramount. This guide provides a comprehensive, multi-technique workflow for the complete structural elucidation of **(R)-2-m-Tolyl-propionic acid**, moving from foundational verification to absolute stereochemical assignment. We will explore not just the

"how" but the critical "why" behind each analytical choice, ensuring a self-validating and authoritative approach.

Part 1: Verification of the Constitutional Isomer

Before determining the absolute configuration, we must first confirm the correct atomic connectivity of 2-(m-tolyl)propionic acid. This process involves integrating data from mass spectrometry and nuclear magnetic resonance spectroscopy to build a coherent structural picture.

Molecular Mass and Formula Confirmation via Mass Spectrometry (MS)

Mass spectrometry is the initial checkpoint, providing a fundamental confirmation of the molecular weight and elemental composition.

Expertise & Experience: We employ High-Resolution Mass Spectrometry (HRMS), typically with a soft ionization technique like Electrospray Ionization (ESI), to minimize fragmentation and obtain a clear molecular ion peak. This allows for a highly accurate mass measurement, which is crucial for deducing the molecular formula.

Experimental Protocol: HRMS (ESI-)

- **Sample Preparation:** Dissolve ~1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
- **Ionization Mode:** Negative ion mode is preferred for carboxylic acids, as they readily deprotonate to form the $[M-H]^-$ ion.
- **Data Acquisition:** Acquire data over a mass range of m/z 50-500.
- **Analysis:** Identify the $[M-H]^-$ peak and use the instrument's software to calculate the exact mass and predict the most plausible elemental composition.

Data Presentation: Expected MS Data

Ion	Calculated Exact Mass (C ₁₀ H ₁₂ O ₂)	Observed m/z	Description
[M-H] ⁻	163.0764	~163.076	Deprotonated molecular ion. Primary evidence for the molecular weight.
[M] ^{+•} (in EI)	164.0837	~164.084	Molecular ion (less common in ESI, primary peak in Electron Ionization).
[M-COOH] ⁺	119.0861	~119.086	Result of the loss of the carboxyl group, a characteristic fragmentation for carboxylic acids. ^[4]
[C ₇ H ₇] ⁺	91.0548	~91.055	Tropylium ion, resulting from benzylic cleavage, indicative of the tolyl group.

Trustworthiness: The high mass accuracy (< 5 ppm) provided by HRMS leaves virtually no ambiguity in the elemental formula, C₁₀H₁₂O₂, thus validating the foundational composition of the molecule.

Connectivity Mapping with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework, confirming the precise arrangement of atoms.

Expertise & Experience: We utilize both ¹H and ¹³C NMR. ¹H NMR reveals the local electronic environment and neighboring protons for each hydrogen atom, while ¹³C NMR provides a count

of unique carbon environments. The combination of these techniques allows for the piecing together of the molecular puzzle.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: Acquire a standard proton spectrum. Pay attention to integration values, chemical shifts (δ), and splitting patterns (multiplicity).
- ^{13}C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon signals.

Data Presentation: Predicted NMR Data for 2-(m-Tolyl)propionic acid

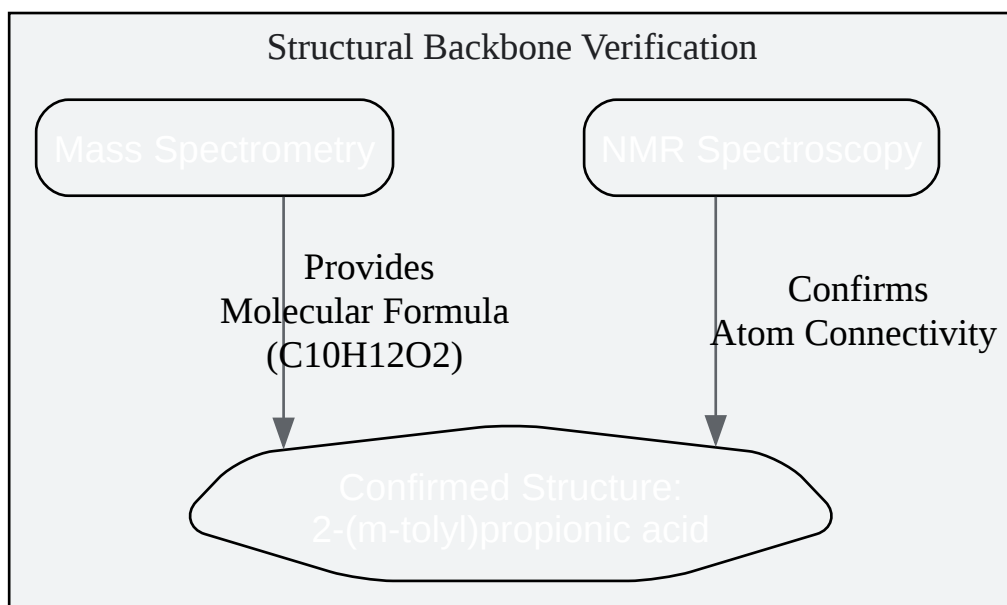
^1H NMR (400 MHz, CDCl_3)

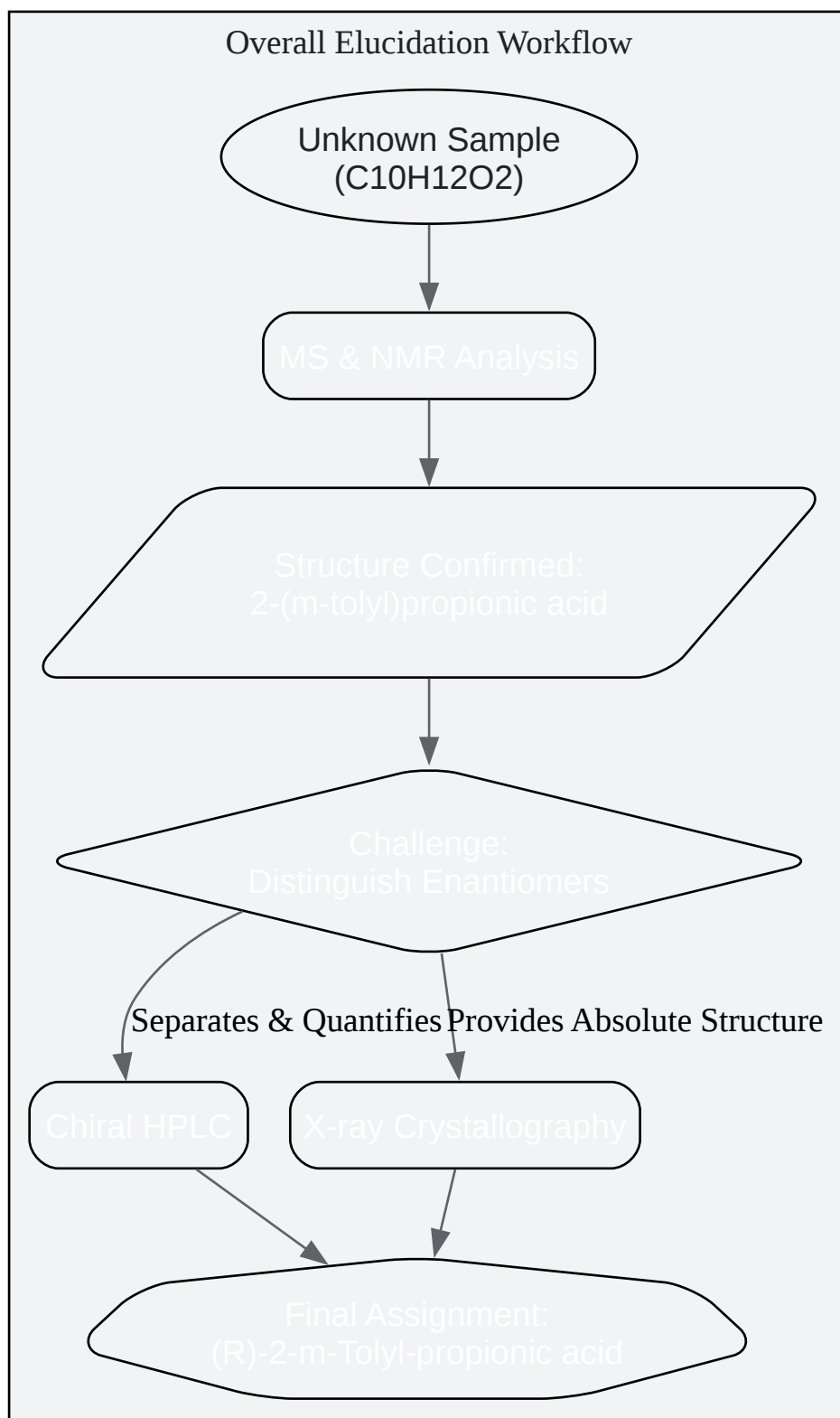
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~11-12	Singlet (broad)	1H	-COOH	The acidic proton is highly deshielded and often appears as a broad singlet. [5]
~7.0-7.2	Multiplet	4H	Aromatic H	Protons on the m-substituted benzene ring will show complex splitting patterns.
~3.7	Quartet (q)	1H	-CH-	The chiral proton is split by the 3 protons of the adjacent methyl group ($n+1 = 4$).
~2.3	Singlet (s)	3H	Ar-CH ₃	The methyl group on the aromatic ring has no adjacent protons, appearing as a singlet.
~1.5	Doublet (d)	3H	-CH-CH ₃	This methyl group is split by the single chiral proton ($n+1 = 2$). [6]

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Rationale
~180	-COOH	The carbonyl carbon of the carboxylic acid is significantly deshielded.
~125-140	Aromatic C	Six signals are expected for the six distinct aromatic carbons.
~45	-CH-	The chiral sp^3 carbon attached to the aromatic ring and carboxyl group.
~21	Ar-CH ₃	The sp^3 carbon of the tolyl methyl group.
~18	-CH-CH ₃	The sp^3 carbon of the propionic acid methyl group.

Trustworthiness: The unique combination of chemical shifts, integrations, and, most importantly, the quartet-doublet splitting pattern of the propionic acid moiety, provides irrefutable evidence for the 2-(*m*-tolyl)propionic acid constitutional isomer.





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